molecular formula C19H19N3O4S B2369865 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921534-24-9

4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2369865
CAS No.: 921534-24-9
M. Wt: 385.44
InChI Key: NJICKDVFJFSUPJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through sulfonation reactions, often using sulfonyl chlorides and amines under controlled conditions.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a benzenesulfonamide group.

    4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonate: Similar structure but with a benzenesulfonate group.

Uniqueness

4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-16-7-9-17(10-8-16)27(24,25)20-13-14-22-19(23)12-11-18(21-22)15-5-3-2-4-6-15/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJICKDVFJFSUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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